molecular formula C24H23N3O3 B278100 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B278100
M. Wt: 401.5 g/mol
InChI Key: KVBBCWYJWUQVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as BOPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BOPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide's mechanism of action is not fully understood, but it is believed to act through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to modulate the expression of various genes involved in these processes.

Advantages And Limitations For Lab Experiments

One advantage of using 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Another advantage is its ability to reduce inflammation, which could be beneficial in treating various inflammatory diseases. However, one limitation of using 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its relatively low solubility, which can affect its bioavailability and efficacy.

Future Directions

Future research on 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide could focus on exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies could investigate the optimal dosage and administration of 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide for maximum efficacy. Finally, research could also focus on developing more efficient synthesis methods for 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide to improve its availability for scientific research.

Synthesis Methods

The synthesis of 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole with 3-butoxyaniline, followed by reduction of the nitro group and subsequent coupling with 2-chloro-4-(2-methyl-4-aminophenyl)pyridine. The final product is obtained through the reaction of the resulting intermediate with benzoyl chloride.

Scientific Research Applications

3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, 3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

3-butoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H23N3O3/c1-3-4-13-29-19-8-5-7-17(15-19)23(28)26-20-11-10-18(14-16(20)2)24-27-22-21(30-24)9-6-12-25-22/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28)

InChI Key

KVBBCWYJWUQVMO-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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